N-(3-(Dimethylamino)propyl)stearamide monohydrochloride

Overview

Description

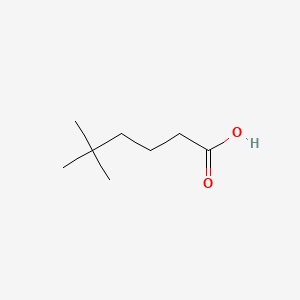

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride: is a chemical compound known for its surfactant and emulsifying properties. It is commonly used in the cosmetic industry, particularly in hair care products, due to its ability to condition and improve the appearance of hair . The compound is a derivative of stearic acid and dimethylaminopropylamine, forming a long-chain amide with a dimethylamino group.

Mechanism of Action

- The primary target of this compound is not explicitly documented in the available literature. However, it is commonly used as a surfactant, emulsifier, and hair conditioning agent .

Target of Action

Action Environment

Biochemical Analysis

Biochemical Properties

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid amidopropyl dimethylamines, which function primarily as antistatic agents in cosmetic products . These interactions are crucial as they can influence the behavior and function of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that fatty acid amidopropyl dimethylamines, including this compound, can act as dermal sensitizers, impacting cellular responses in the skin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with fatty acid amidopropyl dimethylamines suggests a mechanism involving the modulation of enzyme activity and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that fatty acid amidopropyl dimethylamines, including this compound, need to be formulated to be non-sensitizing to ensure their safety and efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects. It is crucial to determine the threshold levels to avoid any harmful impacts on the organisms being studied .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cell. The compound’s role in these pathways is essential for understanding its biochemical properties and effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)stearamide monohydrochloride typically involves the reaction of stearic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often requiring heating to facilitate the formation of the amide bond . The reaction can be represented as follows:

Stearic Acid+3-(Dimethylamino)propylamine→N-(3-(Dimethylamino)propyl)stearamide

Industrial Production Methods: In industrial settings, the production of this compound involves the use of refined vegetable oils as a source of stearic acid. The oils are reacted with 3-(dimethylamino)propylamine under controlled heating conditions to ensure high yield and purity . The final product is often purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethylamino)propyl)stearamide monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The dimethylamino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides can react with the dimethylamino group.

Major Products Formed:

Oxidation: Oxidized derivatives of the stearamide.

Reduction: Amine derivatives.

Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Chemistry: N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is used as a surfactant and emulsifier in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .

Biology: In biological research, the compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also employed in the formulation of biological assays and reagents .

Medicine: The compound’s emulsifying properties make it useful in pharmaceutical formulations, particularly in the development of topical creams and ointments. It enhances the delivery of active ingredients through the skin .

Industry: In the cosmetic industry, this compound is widely used in hair care products such as shampoos and conditioners. It imparts a soft and silky feel to the hair, making it easier to comb through .

Comparison with Similar Compounds

- Oleamidopropyl dimethylamine

- Palmitamidopropyl dimethylamine

- Lauramidopropyl dimethylamine

Comparison: N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is unique due to its long stearic acid chain, which provides superior conditioning and emulsifying properties compared to shorter-chain analogs like lauramidopropyl dimethylamine . The presence of the dimethylamino group enhances its interaction with negatively charged surfaces, making it more effective in hair care applications .

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]octadecanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;/h4-22H2,1-3H3,(H,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXUNJWLKCUTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003598 | |

| Record name | N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83607-13-0 | |

| Record name | Octadecanamide, N-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83607-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Dimethylamino)propyl)stearamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083607130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]stearamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)